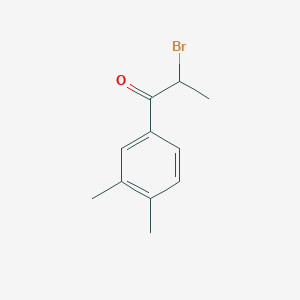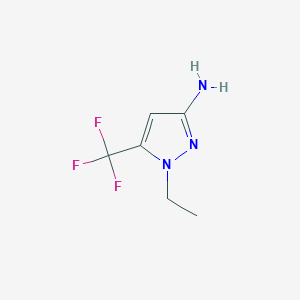
1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential pharmacological properties, including their role as receptor antagonists and their applications in pain management . The trifluoromethyl group in particular is a common substituent in medicinal chemistry due to its ability to modulate the biological activity and metabolic stability of compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various diketones or keto-esters. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates can be prepared by condensing arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Another method reported the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one through a one-pot reaction involving aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group . Similarly, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was elucidated using single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, acetylation, and cross-coupling reactions. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield N-acetylated derivatives, which were studied using spectroscopic methods . Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are influenced by their functional groups. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds . The crystallographic and spectroscopic analyses provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's properties . Additionally, the biological evaluation of these compounds, including their antioxidant activities, has been assessed through various in vitro methods .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The reactivity of derivatives similar to 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine makes them valuable in synthesizing a wide range of heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, which share a related pyrazoline structure, has been explored for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. This demonstrates the compound's utility as a building block in the creation of diverse heterocyclic frameworks, offering mild reaction conditions for generating a variety of cynomethylene dyes from precursors including amines and phenols (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Applications
Research highlights the significance of trifluoromethylpyrazoles, closely related to this compound, as potent anti-inflammatory and antibacterial agents. These compounds, especially when the trifluoromethyl group is positioned on the 3- or 5-positions of the pyrazole nucleus, show a remarkable variation in activity profiles, underscoring the importance of structural variation in medicinal chemistry. This insight into trifluoromethylpyrazoles points towards a broader potential application of this compound derivatives in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Material Science
In environmental and material science, amine-functionalized sorbents, akin to the functional group present in this compound, have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents underscores the compound's potential in environmental remediation technologies, particularly in treating municipal water and wastewater at low concentrations of PFAS. This reflects a growing interest in utilizing nitrogen-containing heterocycles for environmental protection and purification applications (Ateia et al., 2019).
Anticancer Research
In anticancer research, pyrazoline derivatives, which share a core structure with this compound, have been extensively studied. These compounds exhibit significant biological effects, including anticancer activity. The research encompasses various synthetic strategies to produce pyrazoline derivatives that show a high biological effect, highlighting the potential of this compound and its derivatives in developing new anticancer agents. This opens avenues for further exploration in pharmaceutical chemistry for cancer treatment (Ray et al., 2022).
Propriétés
IUPAC Name |
1-ethyl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWHXPNZMALGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
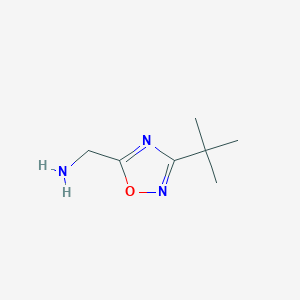

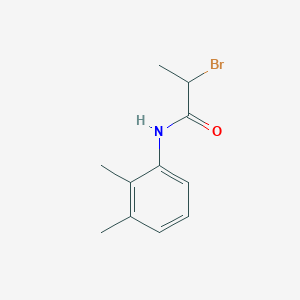
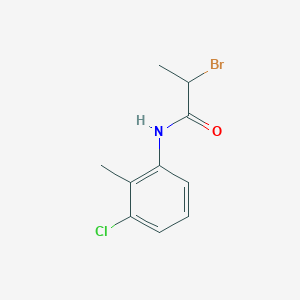
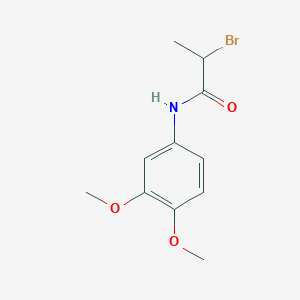

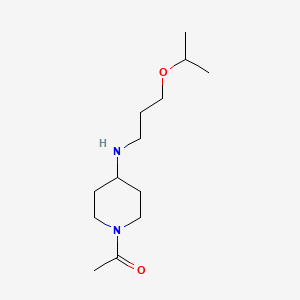
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
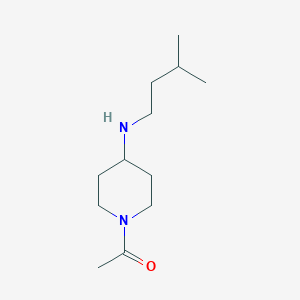
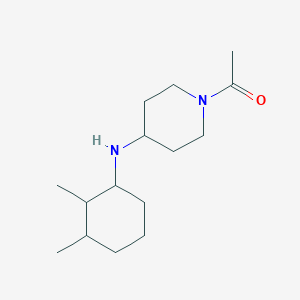
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)
